1-(4-methylthiophene-2-carbonyl)-4-(1H-pyrazol-1-yl)piperidine
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Overview
Description
1-(4-methylthiophene-2-carbonyl)-4-(1H-pyrazol-1-yl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a pyrazole group and a thiophene moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylthiophene-2-carbonyl)-4-(1H-pyrazol-1-yl)piperidine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: Starting from hydrazine and an appropriate diketone.
Attachment of the piperidine ring: Through nucleophilic substitution or reductive amination.
Incorporation of the thiophene moiety: Via acylation or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including:
Catalysts: Use of specific catalysts to increase yield and selectivity.
Solvents: Selection of solvents that facilitate the reaction and are easy to remove.
Temperature and Pressure: Control of reaction temperature and pressure to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylthiophene-2-carbonyl)-4-(1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophene moiety to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution on the pyrazole or thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
1-(4-methylthiophene-2-carbonyl)-4-(1H-pyrazol-1-yl)piperidine may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Exploration as a potential therapeutic agent for various diseases.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-methylthiophene-2-carbonyl)-4-(1H-pyrazol-1-yl)piperidine would depend on its specific biological target. Generally, such compounds might:
Bind to enzymes or receptors: Inhibiting or activating their function.
Interact with DNA or RNA: Affecting gene expression.
Modulate signaling pathways: Influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-methylthiophene-2-carbonyl)-4-(1H-imidazol-1-yl)piperidine: Similar structure with an imidazole ring instead of a pyrazole.
1-(4-methylthiophene-2-carbonyl)-4-(1H-triazol-1-yl)piperidine: Contains a triazole ring.
Uniqueness
1-(4-methylthiophene-2-carbonyl)-4-(1H-pyrazol-1-yl)piperidine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
(4-methylthiophen-2-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-11-9-13(19-10-11)14(18)16-7-3-12(4-8-16)17-6-2-5-15-17/h2,5-6,9-10,12H,3-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGQEZOFZMGLMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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